molecular formula C9H13N3O5 B13654131 2-amino-5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidin-6-one

2-amino-5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidin-6-one

Cat. No.: B13654131
M. Wt: 243.22 g/mol
InChI Key: MPDKOGQMQLSNOF-UHFFFAOYSA-N
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Description

2-amino-5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidin-6-one is a complex organic compound that belongs to the class of nucleosides. This compound is characterized by its pyrimidine base attached to a sugar moiety, specifically a ribose. It is a derivative of cytosine, one of the four main bases found in DNA and RNA. This compound plays a crucial role in various biological processes and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidin-6-one typically involves the glycosylation of a protected ribose derivative with a suitable pyrimidine base. The reaction conditions often include the use of Lewis acids such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) to facilitate the glycosylation process. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis using nucleoside phosphorylases. These enzymes catalyze the transfer of a ribose moiety from a donor nucleoside to a pyrimidine base, resulting in the formation of the desired nucleoside. This method is advantageous due to its high specificity and mild reaction conditions, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidin-6-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups on the ribose moiety can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form deoxyribonucleosides.

    Substitution: The amino group on the pyrimidine base can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Formation of ribonolactone or ribonic acid derivatives.

    Reduction: Formation of deoxyribonucleosides.

    Substitution: Formation of N-alkyl or N-acyl derivatives of the pyrimidine base.

Scientific Research Applications

2-amino-5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidin-6-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of oligonucleotides and other nucleic acid analogs.

    Biology: Plays a role in the study of DNA and RNA structure and function.

    Medicine: Investigated for its potential use in antiviral and anticancer therapies.

    Industry: Used in the production of nucleic acid-based diagnostics and therapeutics.

Mechanism of Action

The mechanism of action of 2-amino-5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidin-6-one involves its incorporation into nucleic acids. Once incorporated, it can interfere with the normal replication and transcription processes, leading to the inhibition of viral or cancer cell proliferation. The molecular targets include DNA and RNA polymerases, which are essential for nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

    Cytidine: A naturally occurring nucleoside with a similar structure but lacks the amino group at the 2-position.

    Deoxycytidine: Similar to cytidine but with a deoxyribose sugar instead of ribose.

    5-fluorocytidine: A fluorinated analog of cytidine used in cancer therapy.

Uniqueness

2-amino-5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidin-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable glycosidic bonds and participate in various biochemical pathways makes it a valuable compound in research and therapeutic applications.

Properties

IUPAC Name

2-amino-5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O5/c10-9-11-1-3(8(16)12-9)7-6(15)5(14)4(2-13)17-7/h1,4-7,13-15H,2H2,(H3,10,11,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDKOGQMQLSNOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=N1)N)C2C(C(C(O2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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